Isofagomine D-Tartrate is a potent and selective inhibitor of β-glucosidase, an enzyme responsible for the breakdown of complex sugars. [, ] It acts as a pharmacological chaperone, a molecule that can stabilize misfolded proteins and restore their function. This property makes Isofagomine D-Tartrate a potential therapeutic agent for lysosomal storage diseases, a group of genetic disorders characterized by the accumulation of undigested molecules within lysosomes. []
Two main synthetic routes have been described for Isofagomine D-Tartrate. One involves a multi-step synthesis starting from D-Tartrate diester. [] Another approach uses highly functionalized aminocyclopentanes as starting materials. [] The specific technical details and parameters for each synthesis are detailed in the respective research articles.
While specific details about the molecular structure analysis of Isofagomine D-Tartrate were not provided in the abstracts, research on similar compounds like (S)-1-(2-Chlorophenyl)-2-oxocyclohexan-1-aminium D-Tartrate provides insights. Crystal structure analysis revealed the cyclohexanone ring adopts a chair conformation and the benzene ring is twisted, almost perpendicular to the C–N bond. [] Similar analytical techniques can be applied to Isofagomine D-Tartrate to elucidate its structural features.
Isofagomine D-Tartrate, as a β-glucosidase inhibitor, primarily interacts with the enzyme's active site. [, ] The specific chemical reactions and their parameters haven't been explicitly described in the provided abstracts, but they likely involve interactions with amino acid residues within the enzyme's active site, leading to its inhibition.
The primary mechanism of action of Isofagomine D-Tartrate is the inhibition of β-glucosidase. [, ] This inhibition occurs through binding to the enzyme's active site, preventing the enzyme from breaking down complex sugars. By inhibiting β-glucosidase, Isofagomine D-Tartrate can modulate cellular processes related to sugar metabolism and lysosomal function.
Lysosomal Storage Diseases: As a pharmacological chaperone, Isofagomine D-Tartrate can potentially treat lysosomal storage diseases by stabilizing misfolded lysosomal enzymes, enabling their proper trafficking and function. [] Research suggests it may benefit conditions like GM1-gangliosidosis and Morquio B disease. []
Intracellular Lipid Accumulation: Research indicates Isofagomine D-Tartrate, through β-glucosidase inhibition, increases ceramide levels, reduces hexosylceramide content, and stimulates exosome/microvesicle release. [] This process reduces lipid concentration in the endolysosomal compartment, making it a potential target for studying and managing intracellular lipid accumulation disorders.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: